![molecular formula C14H17F2N3O B7535422 2-(5,6-difluorobenzimidazol-1-yl)-N,N,3-trimethylbutanamide](/img/structure/B7535422.png)
2-(5,6-difluorobenzimidazol-1-yl)-N,N,3-trimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-difluorobenzimidazol-1-yl)-N,N,3-trimethylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 2-(5,6-difluorobenzimidazol-1-yl)-N,N,3-trimethylbutanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a decrease in the production of inflammatory cytokines, which in turn reduces inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(5,6-difluorobenzimidazol-1-yl)-N,N,3-trimethylbutanamide has a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It has also been shown to inhibit the growth of cancer cells and to have antiviral activity against certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5,6-difluorobenzimidazol-1-yl)-N,N,3-trimethylbutanamide in lab experiments is its ability to selectively target certain enzymes involved in the inflammatory response. This makes it a promising candidate for the development of novel drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research on 2-(5,6-difluorobenzimidazol-1-yl)-N,N,3-trimethylbutanamide. One area of interest is the development of new drugs that target the same enzymes as this compound but with improved efficacy and safety profiles. Another area of interest is the investigation of the potential of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 2-(5,6-difluorobenzimidazol-1-yl)-N,N,3-trimethylbutanamide involves the reaction of 5,6-difluoro-1H-benzimidazole with N,N,3-trimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using column chromatography to obtain pure 2-(5,6-difluorobenzimidazol-1-yl)-N,N,3-trimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
2-(5,6-difluorobenzimidazol-1-yl)-N,N,3-trimethylbutanamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(5,6-difluorobenzimidazol-1-yl)-N,N,3-trimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-8(2)13(14(20)18(3)4)19-7-17-11-5-9(15)10(16)6-12(11)19/h5-8,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHDEUIIWHSZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)N1C=NC2=CC(=C(C=C21)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-difluorobenzimidazol-1-yl)-N,N,3-trimethylbutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.